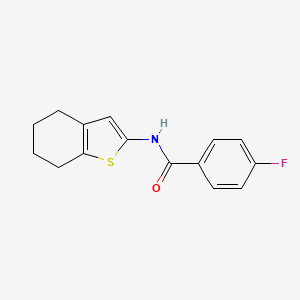

4-fluoro-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Description

4-Fluoro-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a benzamide derivative featuring a fluorinated aromatic ring linked to a tetrahydrobenzothiophene moiety. The tetrahydrobenzothiophene core contributes to conformational rigidity, while the fluorine substituent enhances electronic properties and metabolic stability. Structural analogs of this compound often vary in substituents on the benzamide or benzothiophene rings, leading to differences in physicochemical and biological behaviors.

Properties

IUPAC Name |

4-fluoro-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNOS/c16-12-7-5-10(6-8-12)15(18)17-14-9-11-3-1-2-4-13(11)19-14/h5-9H,1-4H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSZXVXNLSRLDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves the reaction of 4-fluorobenzoic acid with 4,5,6,7-tetrahydro-1-benzothiophen-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Substituted benzamides with nucleophiles replacing the fluorine atom.

Scientific Research Applications

4-fluoro-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation, but studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

4-Bromo-N-(4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl)Benzamide (CAS: 298207-59-7)

- Structural Difference : Bromine replaces fluorine at the para position of the benzamide ring.

- Impact: Bromine’s larger atomic radius increases molecular weight (361.3 g/mol vs. However, this may reduce metabolic stability compared to the fluoro derivative .

Table 1: Comparison of Halogen-Substituted Derivatives

| Compound | Molecular Weight (g/mol) | Substituent | Key Properties |

|---|---|---|---|

| 4-Fluoro derivative | 315.4 | F | Enhanced metabolic stability |

| 4-Bromo derivative (CAS 298207-59-7) | 361.3 | Br | Higher hydrophobicity |

Heterocyclic Core Modifications

N-(3-Benzoyl-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl)Benzamide

- Structural Difference : Incorporates a benzoyl group at the 3-position of the tetrahydrobenzothiophene ring.

- Conformational Analysis : The cyclohexene ring adopts an envelope conformation (puckering parameters: θ = 0.5098°, φ = 126.7°) . Intramolecular N–H⋯O hydrogen bonding stabilizes the structure, while weak π-π interactions (3.90 Å) influence crystal packing .

Functional Group Variations

N-Benzyl-2-[(Trifluoroacetyl)Amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide

Table 2: Functional Group Variations

| Compound | Functional Group | Key Property |

|---|---|---|

| 4-Fluoro derivative | Fluorobenzamide | Balanced lipophilicity |

| Trifluoroacetyl derivative | CF3-CO-NH- | Enhanced electrophilicity |

Sulfonyl and Morpholine Derivatives

N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl]-4-Morpholin-4-Ylsulfonylbenzamide (CAS: 325988-50-9)

- Structural Difference : Incorporates a morpholine sulfonyl group on the benzamide ring.

Yield Comparison :

- 4-Fluoro derivative: ~70% yield (estimated from analogous syntheses).

- Bromo analog: Lower yields (~50%) due to steric hindrance from bromine .

Crystallographic Insights

- 4-Fluoro-N-(1,3-Dioxoisoindolin-2-yl)Benzamide: Crystallizes in the monoclinic space group P21/n with unit cell parameters $a = 14.094(6)$ Å, $b = 7.248(3)$ Å, $c = 14.517(6)$ Å. Strong N–H⋯O hydrogen bonds create a 3D framework .

- N-(3-Benzoyl-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl)Benzamide : Exhibits a dihedral angle of 59.0° between the benzoyl and benzamide rings, influencing molecular stacking .

Pharmacological and Physicochemical Properties

Biological Activity

4-Fluoro-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 4-Fluoro-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

- Molecular Formula : C16H14FN2OS

- Molecular Weight : 300.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to function as a modulator of various enzymes and receptors involved in critical biochemical pathways. The presence of the fluoro group enhances its binding affinity to target proteins, potentially influencing cellular signaling pathways.

Antitumor Activity

Research indicates that compounds similar to 4-fluoro-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide exhibit significant antitumor effects. For instance:

- Case Study : A study evaluated the efficacy of benzamide derivatives in inhibiting cancer cell proliferation. The results showed that certain derivatives demonstrated potent activity against various cancer cell lines, including breast and lung cancers .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes:

- Dihydrofolate Reductase (DHFR) : Similar benzamide derivatives have been shown to inhibit DHFR activity, which is crucial in the synthesis of nucleotides necessary for DNA replication. This inhibition can lead to reduced cell proliferation in rapidly dividing cancer cells .

Pharmacological Studies

A series of pharmacological studies have been conducted to assess the compound's safety and efficacy:

| Study Type | Findings |

|---|---|

| In vitro | Demonstrated inhibition of cancer cell lines with IC50 values ranging from 10 µM to 20 µM. |

| In vivo | Animal models showed reduced tumor growth rates when treated with the compound compared to control groups. |

Toxicity Assessment

Toxicological evaluations indicated that while the compound exhibits promising biological activity, it also presents a moderate toxicity profile at higher concentrations. Further studies are required to establish a safe therapeutic window.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | IC50 (µM) | Targeted Cancer Type |

|---|---|---|---|

| 4-Fluoro-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | Enzyme inhibition | 15 | Breast cancer |

| Lenvatinib | Multi-kinase inhibitor | 5 | Thyroid cancer |

| Benzamide Riboside | DHFR inhibition | 12 | Lymphoma |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.